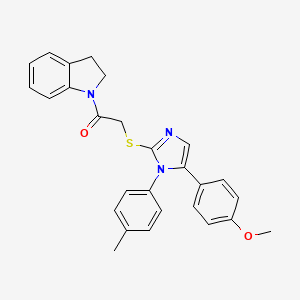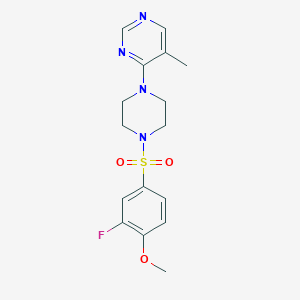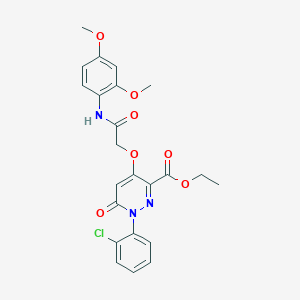![molecular formula C9H15NO3 B2529151 Methyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate CAS No. 2155856-02-1](/img/structure/B2529151.png)
Methyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate is a spirocyclic compound that is part of a broader class of organic compounds featuring both oxygen and nitrogen atoms within a spiro-connected cyclic framework. These compounds are of significant interest due to their potential pharmacological properties and their use as intermediates in the synthesis of various biologically active molecules.
Synthesis Analysis
The synthesis of related spirocyclic compounds involves several key steps, including alkylation, cycloaddition, and condensation reactions. For instance, the synthesis of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, which are structurally related to the compound of interest, was achieved through the alkylation of the pyrrolidine enamine of ethyl 3-oxopiperidine-1-carboxylate . Similarly, substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates were obtained by a regioselective 1,3-dipolar cycloaddition reaction . Another example includes the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, leading to a mixture of isomeric condensation products .
Molecular Structure Analysis
The molecular structure of spirocyclic compounds like this compound is characterized by the presence of a spiro junction where two rings are joined at a single atom. The spirocyclic framework can influence the compound's reactivity and interaction with biological targets. The presence of heteroatoms such as oxygen and nitrogen within the ring structures can also affect the electronic properties and stability of these molecules.
Chemical Reactions Analysis
Spirocyclic compounds undergo various chemical reactions that are essential for their transformation into biologically active molecules or further synthetic modification. For example, the catalytic hydrogenation of [(5,6-Dihydro-4H-1,2-oxazin-3-yl)methyl]malonates leads to the formation of methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates, suggesting a mechanism involving N-O bond cleavage and imine formation . Additionally, the reduction and hydrolysis of substituted 5-oxa-6-azaspiro[2.4]heptane-1,2-dicarboxylic acid esters have been shown to yield bis(hydroxymethyl)cyclopropanes and substituted cyclopropane-1,2-dicarboxylic acids while preserving the spirocyclic core .
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. The presence of heteroatoms and the spirocyclic configuration can impact the compound's solubility, boiling point, melting point, and stability. These properties are crucial for the compound's behavior in biological systems and its suitability for pharmaceutical applications. The specific properties of this compound would depend on the substituents and the stereochemistry of the spiro junction, which can be further explored through experimental studies and computational modeling.
Aplicaciones Científicas De Investigación
Regioselective Cycloaddition and Synthesis of Spirocyclic Compounds
Regioselective Cycloaddition : A study demonstrated the synthesis of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates through regioselective 1,3-dipolar cycloaddition involving C-aryl- and C-carbamoylnitrones. This process is highly selective and produces a mixture of two diastereoisomers, showcasing the utility of the compound in creating structurally complex and diverse spirocyclic frameworks (Molchanov & Tran, 2013).
Synthesis of Functionalized Derivatives : Another research explored the nucleophilic ring-opening reaction of methyl 1-(2-oxiranylmethyl)-2-oxo-1-cyclopentanecarboxylate leading to the production of functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives. These compounds are important structural units in several bioactive compounds, highlighting the synthetic versatility and applicability of such spirocyclic compounds in medicinal chemistry (Santos et al., 2000).
Catalytic Transformations and Novel Synthons
Catalytic Hydrogenation : Research on the catalytic hydrogenation of [(5,6-Dihydro-4H-1,2-oxazin-3-yl)methyl]malonates revealed the transformation into substituted methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates. This study suggests a mechanistic approach involving initial N-O bond cleavage, which could be pivotal for the development of novel synthetic methodologies (Sukhorukov et al., 2008).
Novel Dipeptide Synthons : Another interesting application is the synthesis of heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates, serving as novel dipeptide synthons. These compounds are utilized in peptide synthesis, demonstrating the potential of spirocyclic compounds in facilitating the construction of complex peptide-based structures with potential biological activities (Suter et al., 2000).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-12-8(11)7-5-9(6-7)10-3-2-4-13-9/h7,10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLANDDYIYGQFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(C1)NCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-Fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2529071.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2529072.png)


![(E)-2-(4-Chlorophenyl)-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]ethenesulfonamide](/img/structure/B2529077.png)
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2529078.png)




![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide](/img/structure/B2529090.png)
![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-bromobenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2529091.png)